N-[1-(1-benzylpyrrolidin-3-yl)ethyl]-2-(3-fluorophenyl)acetamide
Description
N-[1-(1-benzylpyrrolidin-3-yl)ethyl]-2-(3-fluorophenyl)acetamide is a complex organic compound that features a pyrrolidine ring, a benzyl group, and a fluorophenyl acetamide moiety
Properties
IUPAC Name |
N-[1-(1-benzylpyrrolidin-3-yl)ethyl]-2-(3-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O/c1-16(23-21(25)13-18-8-5-9-20(22)12-18)19-10-11-24(15-19)14-17-6-3-2-4-7-17/h2-9,12,16,19H,10-11,13-15H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHYFICZYSXWGDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(C1)CC2=CC=CC=C2)NC(=O)CC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-benzylpyrrolidin-3-yl)ethyl]-2-(3-fluorophenyl)acetamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method involves the reaction of 3-pyrrolidinone with benzyl bromide under basic conditions to form 1-benzyl-3-pyrrolidinone. This intermediate is then reacted with ethylamine and 3-fluorophenylacetyl chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-benzylpyrrolidin-3-yl)ethyl]-2-(3-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while substitution could introduce a new functional group such as an amine or ether.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving the pyrrolidine ring or fluorophenyl group.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It may find use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[1-(1-benzylpyrrolidin-3-yl)ethyl]-2-(3-fluorophenyl)acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and fluorophenyl group may play key roles in binding to these targets, influencing the compound’s biological activity. Detailed studies would be required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
N-[1-(1-benzylpyrrolidin-3-yl)ethyl]-2-phenylacetamide: Lacks the fluorine atom, which may affect its biological activity and chemical properties.
N-[1-(1-benzylpyrrolidin-3-yl)ethyl]-2-(4-fluorophenyl)acetamide: Similar structure but with the fluorine atom in a different position, potentially altering its interactions with molecular targets.
N-[1-(1-benzylpyrrolidin-3-yl)ethyl]-2-(3-chlorophenyl)acetamide: Substitution of fluorine with chlorine, which may impact its reactivity and biological effects.
Uniqueness
N-[1-(1-benzylpyrrolidin-3-yl)ethyl]-2-(3-fluorophenyl)acetamide is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom in the 3-position of the phenyl ring is particularly noteworthy, as it can significantly affect the compound’s interactions with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
